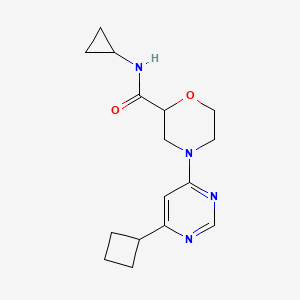![molecular formula C15H16F3N3OS B15120185 1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B15120185.png)
1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.
Attachment of the trifluoromethyl group:
Coupling with piperazine: The final step involves coupling the thiazole derivative with piperazine, which can be done using a variety of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to a receptor or enzyme, modulating its activity, and triggering a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the thiazole and trifluoromethyl groups.
4-(Trifluoromethyl)-1,3-thiazol-2-yl derivatives: Similar structure but without the piperazine moiety.
Other piperazine derivatives: Varying substituents on the piperazine ring.
Uniqueness
1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is unique due to the combination of the methoxyphenyl, trifluoromethyl, and thiazole groups, which may confer distinct chemical and biological properties compared to other compounds.
特性
分子式 |
C15H16F3N3OS |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C15H16F3N3OS/c1-22-12-5-3-2-4-11(12)20-6-8-21(9-7-20)14-19-13(10-23-14)15(16,17)18/h2-5,10H,6-9H2,1H3 |
InChIキー |
BNFTXFJPBJCQJL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CS3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B15120106.png)

![N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15120112.png)
![4,4,4-trifluoro-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}butan-1-one](/img/structure/B15120115.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15120117.png)
![N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120121.png)
![4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15120127.png)
![3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120129.png)
![4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B15120136.png)
![1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole](/img/structure/B15120143.png)
![2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B15120149.png)
![4-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120151.png)
![N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide](/img/structure/B15120163.png)
![9-methyl-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B15120167.png)
